3-(1H-1,2,3-Triazol-1-yl)piperidine

Vue d'ensemble

Description

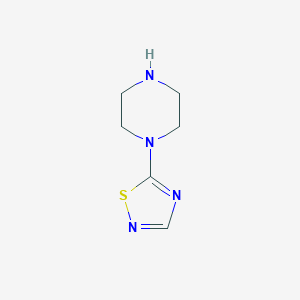

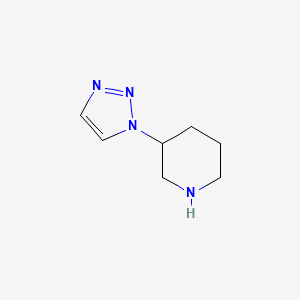

“3-(1H-1,2,3-Triazol-1-yl)piperidine” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves click reactions . Click reactions are a type of chemical reaction that is characterized by its efficiency and selectivity . In the case of “this compound”, the click reaction likely involves the reaction of an azide with an alkyne to form the triazole ring .Molecular Structure Analysis

The molecular structure of “this compound” can be determined using various spectroscopic techniques such as IR, NMR, and HRMS . These techniques can provide information about the types of bonds present in the molecule and the arrangement of the atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” likely involve the triazole and piperidine rings. For example, the triazole ring can participate in click reactions, as mentioned above . Additionally, the piperidine ring can act as a nucleophile in reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques. For example, its molecular weight is 152.2 . Other properties such as its solubility, melting point, and boiling point are not mentioned in the search results.Applications De Recherche Scientifique

Antimicrobial Activity

Studies have shown that derivatives containing the 3-(1H-1,2,3-Triazol-1-yl)piperidine moiety exhibit strong antimicrobial activity. The synthesis of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, which include piperidine or pyrrolidine rings, has demonstrated significant antimicrobial effects. A structure-activity relationship study highlighted the antimicrobial potency of these compounds, suggesting their potential as novel antimicrobial agents (Krolenko, Vlasov, & Zhuravel, 2016).

Synthesis Techniques

The development of efficient synthetic routes for 3- and 4-(1H-azol-1-yl)piperidines has been a focus of research. One method involves the arylation of azoles, such as pyrazoles, imidazoles, and triazoles, with bromopyridines followed by the reduction of the pyridine ring. This technique has been extended to the synthesis of benzo analogues, showcasing the versatility and utility of these compounds in chemical synthesis (Shevchuk et al., 2012).

Antifungal Agents

A novel series of 1,2,4-triazines, possessing 1,2,3-triazole and piperidine rings, were synthesized and evaluated for their antifungal activity. These compounds were found to be effective against various fungal pathogens, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans, demonstrating the potential of this compound derivatives as antifungal agents. The study also developed a structure-activity relationship for these compounds, further highlighting their therapeutic potential (Sangshetti & Shinde, 2010).

Safety and Hazards

Orientations Futures

Research on “3-(1H-1,2,3-Triazol-1-yl)piperidine” and similar compounds is ongoing. For example, new 1H-1,2,3-triazole analogs have been synthesized and evaluated as potential inhibitors of the enzyme carbonic anhydrase-II . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutic agents.

Mécanisme D'action

Target of Action

The primary target of 3-(1H-1,2,3-Triazol-1-yl)piperidine is the Bcr-Abl kinase , a protein that plays a crucial role in certain forms of leukemia . This compound has been designed and synthesized as a new Bcr-Abl inhibitor . It displays significant inhibition against a broad spectrum of Bcr-Abl mutants, including the gatekeeper T315I and p-loop mutations, which are associated with disease progression in chronic myeloid leukemia (CML) .

Mode of Action

This compound interacts with its target, the Bcr-Abl kinase, by binding to the active site of the enzyme . This interaction results in the inhibition of the kinase activities of Bcr-Abl . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The inhibition of Bcr-Abl kinase by this compound affects the signaling pathways downstream of this enzyme, which are crucial for the survival and proliferation of leukemia cells . By inhibiting Bcr-Abl, this compound disrupts these pathways, leading to the suppression of the proliferation of leukemia cells .

Pharmacokinetics

The compound is likely to have good bioavailability given its potent inhibitory effects on bcr-abl kinase .

Result of Action

The result of the action of this compound is the potent suppression of the proliferation of leukemia cells . This includes human CML cells and murine Ba/F3 cells ectopically expressing either Bcr-Abl (WT) or any of a panel of other Bcr-Abl mutants that have been shown to contribute to clinical acquired resistance .

Analyse Biochimique

Biochemical Properties

It is known that triazole derivatives can interact with various enzymes and proteins . For instance, some 1,2,3-triazole derivatives have been found to inhibit the Bcr-Abl kinase, a protein associated with chronic myeloid leukemia

Cellular Effects

The cellular effects of 3-(1H-1,2,3-Triazol-1-yl)piperidine are currently unknown. Some triazole derivatives have been found to have significant effects on cells. For example, certain 1,2,3-triazole derivatives have been shown to inhibit the proliferation of various cancer cell lines

Molecular Mechanism

The exact molecular mechanism of action of this compound is not yet known. It is known that triazole derivatives can interact with various biomolecules. For example, some triazole derivatives have been found to inhibit the activity of certain enzymes

Temporal Effects in Laboratory Settings

It is known that triazole derivatives are generally stable and resistant to degradation under various conditions

Transport and Distribution

Some triazole derivatives have been found to act as transmembrane anion carriers

Propriétés

IUPAC Name |

3-(triazol-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-2-7(6-8-3-1)11-5-4-9-10-11/h4-5,7-8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXBEJFERUBKKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C=CN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597303 | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682326-97-2 | |

| Record name | 3-(1H-1,2,3-Triazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1H-1,2,3-triazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

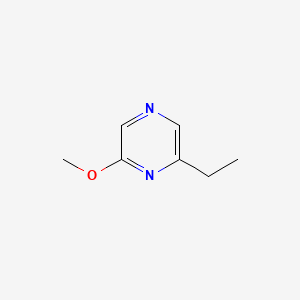

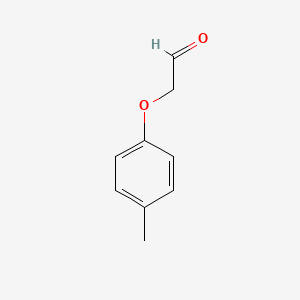

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzo[1,3]dioxol-5-ylmethyl-piperidine hydrochloride](/img/structure/B3055916.png)